N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine
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Overview
Description
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is a chemical compound with a unique structure that includes a cyclopentane ring, a prop-2-ynyl group, and a dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine typically involves the reaction of cyclopentanamine with 2,2-dimethoxyethyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like THF or DMF.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N-methylcyclopentanamine
- N-(2,2-Dimethoxyethyl)-N-ethylcyclopentanamine
- N-(2,2-Dimethoxyethyl)-N-propylcyclopentanamine
Uniqueness
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is unique due to the presence of the prop-2-ynyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other similar compounds and expands its utility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-prop-2-ynylcyclopentanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-9-13(10-12(14-2)15-3)11-7-5-6-8-11/h1,11-12H,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOAZMOAQFKGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC#C)C1CCCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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